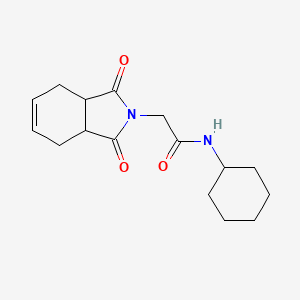
N-cyclohexyl-4,6-dimethyl-2-pyrimidinamine hydrochloride
Overview
Description
N-cyclohexyl-4,6-dimethyl-2-pyrimidinamine hydrochloride (CDMP) is a chemical compound that has been extensively studied for its potential use in scientific research. CDMP is a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
N-cyclohexyl-4,6-dimethyl-2-pyrimidinamine hydrochloride is a potent inhibitor of CK2, which is involved in a variety of cellular processes. CK2 is a serine/threonine protein kinase that phosphorylates a variety of substrates, including transcription factors, signaling proteins, and cell cycle regulators. Inhibition of CK2 by N-cyclohexyl-4,6-dimethyl-2-pyrimidinamine hydrochloride leads to a decrease in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-cyclohexyl-4,6-dimethyl-2-pyrimidinamine hydrochloride has been shown to have a variety of biochemical and physiological effects. Inhibition of CK2 by N-cyclohexyl-4,6-dimethyl-2-pyrimidinamine hydrochloride leads to a decrease in cell growth, differentiation, and apoptosis. N-cyclohexyl-4,6-dimethyl-2-pyrimidinamine hydrochloride has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-4,6-dimethyl-2-pyrimidinamine hydrochloride has several advantages for lab experiments. It is a potent inhibitor of CK2, making it a valuable tool for studying the role of CK2 in cellular processes. N-cyclohexyl-4,6-dimethyl-2-pyrimidinamine hydrochloride is also highly selective for CK2, making it unlikely to interfere with other cellular processes. However, N-cyclohexyl-4,6-dimethyl-2-pyrimidinamine hydrochloride has some limitations for lab experiments. It is not very water-soluble, making it difficult to use in aqueous solutions. N-cyclohexyl-4,6-dimethyl-2-pyrimidinamine hydrochloride is also sensitive to light and air, making it important to handle it carefully.
Future Directions
There are several future directions for research on N-cyclohexyl-4,6-dimethyl-2-pyrimidinamine hydrochloride. One area of research is the development of N-cyclohexyl-4,6-dimethyl-2-pyrimidinamine hydrochloride analogs with improved pharmacological properties. Another area of research is the study of the role of CK2 in cancer and the potential use of N-cyclohexyl-4,6-dimethyl-2-pyrimidinamine hydrochloride as a cancer therapy. Additionally, N-cyclohexyl-4,6-dimethyl-2-pyrimidinamine hydrochloride could be used to study the role of CK2 in other cellular processes, such as inflammation and cell signaling.
Scientific Research Applications
N-cyclohexyl-4,6-dimethyl-2-pyrimidinamine hydrochloride has been used extensively in scientific research as a potent inhibitor of CK2. CK2 is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of CK2 has been shown to have anti-cancer effects, making N-cyclohexyl-4,6-dimethyl-2-pyrimidinamine hydrochloride a potential candidate for cancer therapy. N-cyclohexyl-4,6-dimethyl-2-pyrimidinamine hydrochloride has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-cyclohexyl-4,6-dimethylpyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.ClH/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11;/h8,11H,3-7H2,1-2H3,(H,13,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWMWKQGUBFCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCCCC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-fluorobenzyl)-8-[(3-hydroxy-1-methylpropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4172617.png)
![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B4172619.png)
![5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4172620.png)
![2-(4-biphenylyloxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4172625.png)
![2-[(4-morpholinylacetyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4172637.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-phenylglycinamide](/img/structure/B4172645.png)
![3,5-dimethyl-N-[2-(methylthio)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4172647.png)
![1-{2-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4172654.png)
![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4172657.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4172663.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4172681.png)
![N-(3,4-dichlorophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4172688.png)

![N-{2-[(allylamino)carbonyl]phenyl}-2-iodobenzamide](/img/structure/B4172700.png)